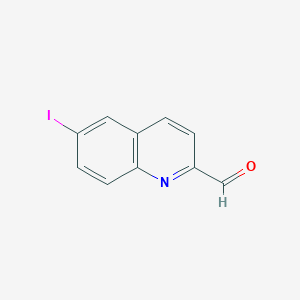

6-Iodoquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodoquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMMDOHVBJTCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodoquinoline 2 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections for 6-Iodoquinoline-2-carbaldehyde

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, three primary disconnections can be identified, leading to distinct synthetic strategies.

Disconnection of the Carbon-Carbon Bond at C2: The bond between the aldehyde group and the quinoline (B57606) ring (C2-CHO) can be disconnected. This suggests a synthetic route involving the formylation of a 6-iodoquinoline (B82116) precursor. This places the challenge on achieving regioselective functionalization at the C2 position of the quinoline nucleus.

Disconnection of the Carbon-Iodine Bond at C6: Cleavage of the C6-I bond points to a strategy where the final step is the iodination of a quinoline-2-carbaldehyde precursor. This approach relies on controlling the regioselectivity of electrophilic aromatic substitution on the quinoline ring system.

Disconnection of the Quinoline Ring: A more fundamental disconnection involves breaking the bonds that form the heterocyclic ring itself. This leads to convergent synthesis strategies, such as the Friedländer, Doebner-Miller, or Skraup reactions, which build the substituted quinoline core from aniline and carbonyl-containing precursors.

These retrosynthetic pathways form the basis for the specific synthetic methodologies detailed in the following sections.

Direct Synthetic Approaches to this compound

Direct approaches involve the modification of a pre-formed quinoline ring. These methods can be efficient if the required starting materials are accessible and the regioselectivity of the functionalization can be controlled.

Introducing an iodine atom at the C6 position of quinoline-2-carbaldehyde via electrophilic aromatic substitution is a plausible, yet challenging, synthetic route. The quinoline system consists of an electron-deficient pyridine (B92270) ring and a more electron-rich benzene (B151609) ring. The aldehyde group at the C2 position is an electron-withdrawing group, which further deactivates the entire ring system towards electrophilic attack and tends to direct incoming electrophiles to the C5 and C7 positions.

While methods for the direct C-H iodination of quinolines have been developed, they often show different regioselectivities. For instance, certain radical-based protocols have been shown to favor iodination at the C3 position. scispace.com Achieving selective iodination at the C6 position would likely require a multi-step sequence, possibly involving blocking groups or the use of a pre-installed directing group on the benzene portion of the molecule to override the directing effect of the C2-aldehyde.

This strategy begins with 6-iodoquinoline and aims to introduce an aldehyde group at the C2 position. The C2 position of the quinoline ring is electron-deficient and typically reactive towards nucleophiles rather than electrophiles, making standard electrophilic formylation reactions (e.g., Vilsmeier-Haack, Duff reaction) difficult. researchgate.netmdpi.com

A more effective strategy involves the oxidation of a precursor group at the C2 position. A common and practical approach is the oxidation of a methyl group. This two-step synthesis would proceed as follows:

Synthesis of 6-Iodo-2-methylquinoline (B1600768): This intermediate can be prepared using classic quinoline syntheses, such as the Doebner-Miller reaction, starting from 4-iodoaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde or by using methyl vinyl ketone.

Oxidation to Aldehyde: The methyl group of 6-iodo-2-methylquinoline can be oxidized to the corresponding aldehyde using various oxidizing agents, with selenium dioxide (SeO₂) being a classic and effective reagent for this type of transformation.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Doebner-Miller Reaction | 4-Iodoaniline, Methyl Vinyl Ketone, Acid Catalyst | 6-Iodo-2-methylquinoline |

| 2 | Oxidation | Selenium Dioxide (SeO₂) | This compound |

Convergent Synthesis through Annulation and Cyclization Reactions

Convergent syntheses build the core quinoline structure from simpler, non-quinoline starting materials. These methods offer high flexibility in introducing substituents at various positions by choosing appropriately substituted precursors.

The Friedländer synthesis is a versatile method for constructing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base. wikipedia.orgalfa-chemistry.com To synthesize this compound, this reaction would require a 2-amino-5-iodobenzaldehyde as the key precursor.

The reaction mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com The choice of the second component is crucial for installing the C2-carbaldehyde group. Using a pyruvate derivative, for example, would lead to a carboxylic acid at the C2 position, which would then require a subsequent reduction step to yield the target aldehyde.

| Precursor 1 | Precursor 2 (Example) | Reaction Type | Resulting Moiety |

| 2-Amino-5-iodobenzaldehyde | Pyruvic Acid | Friedländer Condensation | 6-Iodoquinoline-2-carboxylic acid |

| 2-Amino-5-iodobenzaldehyde | α-Keto-acetaldehyde equivalent | Friedländer Condensation | This compound |

The Doebner-Miller and Skraup reactions are classic, acid-catalyzed methods for quinoline synthesis that start from anilines. nih.gov For the synthesis of the 6-iodoquinoline scaffold, the common starting material for both reactions would be 4-iodoaniline.

Skraup Reaction: This method involves heating an aniline (4-iodoaniline) with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid). wikipedia.orguniroma1.it The reaction first dehydrates glycerol to acrolein, which then undergoes a series of reactions including Michael addition, cyclization, and oxidation to yield the quinoline. iipseries.org This process directly yields 6-iodoquinoline. To obtain the final target, this intermediate would require a subsequent formylation step at the C2-position, as described in section 2.2.2.

Doebner-Miller Reaction: This reaction is a more general method that condenses an aniline with α,β-unsaturated aldehydes or ketones. wikipedia.orgdbpedia.org By reacting 4-iodoaniline with an appropriate α,β-unsaturated carbonyl compound, one can introduce substituents into the newly formed pyridine ring. For example, using methyl vinyl ketone would produce 6-iodo-2-methylquinoline. This intermediate is a direct precursor for the target molecule via oxidation of the methyl group. This approach is often more direct for producing C2-substituted quinolines than the Skraup synthesis. slideshare.net

| Reaction | Aniline Precursor | Carbon Source | Key Conditions | Primary Product Scaffold |

| Skraup Reaction | 4-Iodoaniline | Glycerol | H₂SO₄, Oxidizing Agent | 6-Iodoquinoline |

| Doebner-Miller Reaction | 4-Iodoaniline | Methyl Vinyl Ketone | Lewis or Brønsted Acid | 6-Iodo-2-methylquinoline |

[4+2] Annulation and Other Cycloaddition Strategies for Quinoline Core Construction

The construction of the quinoline core, a fundamental scaffold in medicinal chemistry, can be efficiently achieved through [4+2] annulation, commonly known as the Diels-Alder reaction, and other cycloaddition strategies. These methods are valued for their ability to form six-membered rings with a high degree of stereochemical and regiochemical control. In the context of synthesizing this compound, these strategies would involve the reaction of a diene with a dienophile, where one of the components is appropriately substituted to yield the desired iodo and carbaldehyde functionalities on the quinoline ring.

A general approach for the synthesis of the quinoline ring system involves the intermolecular [4+2] cycloaddition of a Schiff base, acting as the diene, with a suitable dienophile. For instance, a Schiff base derived from an appropriately substituted aniline, such as 4-iodoaniline, could react with a dienophile carrying a precursor to the 2-carbaldehyde group. The subsequent aromatization of the initially formed tetrahydroquinoline derivative would lead to the desired quinoline.

Recent advancements have explored various catalysts and reaction conditions to improve the efficiency and scope of these cycloaddition reactions. For example, iodine-induced [4+2] cycloaddition reactions have been developed for the synthesis of 2-acyl quinolines. This approach is particularly relevant as the 2-carbaldehyde group is a type of acyl group. Furthermore, metal-free approaches have been reported, such as the annulation reaction between substituted 5/2-amino-N-phenyl azoles and alkynes, which proceeds via a radical mechanism to afford quinoline derivatives in high yields.

The following table summarizes representative [4+2] annulation strategies that can be conceptually applied to the synthesis of functionalized quinolines.

| Diene Component (Conceptual) | Dienophile Component (Conceptual) | Key Features |

| Schiff base of 4-iodoaniline | Acrolein or its equivalent | Direct introduction of iodo-substituent. |

| 2-azidobenzaldehyde derivative | Alkyne with an iodo-substituent | Azide serves as a nitrogen source for the quinoline ring. |

| N-aryl aza-diene | Iodo-substituted alkene | Can be catalyzed by Lewis acids. |

While direct examples for the synthesis of this compound using these methods are not explicitly detailed in the reviewed literature, the principles of [4+2] cycloaddition provide a robust framework for its potential synthesis. The choice of starting materials with the appropriate iodine and aldehyde (or a precursor) functionalities is crucial for the successful application of these strategies.

Multi-Component Reaction (MCR) Strategies for Functionalized Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of a wide variety of quinoline scaffolds.

The application of MCRs to the synthesis of this compound would involve the careful selection of starting components that bear the necessary iodo and carbaldehyde functionalities, or their precursors. For instance, a modified Povarov reaction could conceptually involve the reaction of a 4-iodoaniline, an aldehyde, and a suitable dienophile to construct the functionalized quinoline core. The versatility of MCRs allows for the incorporation of various functional groups, making them highly adaptable for the synthesis of specifically substituted quinolines.

A notable example of a three-component reaction that yields a halogenated quinoline is the synthesis of 6-(aryldiazenyl)-3-iodoquinolines from 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine. While this does not directly yield the target compound, it demonstrates the feasibility of incorporating an iodine atom into the quinoline ring system via an MCR.

The table below outlines some conceptual MCR strategies that could be adapted for the synthesis of this compound.

| MCR Type (Conceptual) | Component 1 | Component 2 | Component 3 | Potential for this compound Synthesis |

| Povarov Reaction | 4-Iodoaniline | An aldehyde | A dienophile with a formyl group precursor | Direct incorporation of the iodo-substituent and a masked aldehyde. |

| Doebner-von Miller Reaction | 4-Iodoaniline | α,β-Unsaturated aldehyde | - | A classic MCR for quinoline synthesis adaptable for the target. |

| Combes Quinoline Synthesis | 4-Iodoaniline | β-Diketone | - | Can introduce substituents at positions 2 and 4. |

The development of novel MCRs continues to be an active area of research, and it is plausible that new strategies will emerge that are directly applicable to the efficient and one-pot synthesis of this compound.

Advanced and Sustainable Synthetic Protocols

Catalytic Approaches in this compound Synthesis

Transition Metal-Catalyzed Cyclizations and Cross-Couplings in Quinoline Scaffolds

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and selective methods for the construction of complex molecules like quinolines. Catalysts based on palladium, copper, cobalt, and other transition metals can facilitate a variety of transformations, including cyclizations and cross-coupling reactions, that are key to forming the quinoline ring system.

For the synthesis of this compound, transition metal-catalyzed reactions could be employed at various stages. For example, a palladium(II)-catalyzed C-C coupling and cyclization reaction involving a directed C-H activation of a substituted benzamidine with a terminal alkyne could be a viable route. By starting with a 4-iodobenzamidine, the iodo-substituent would be incorporated into the final quinoline product.

Copper-catalyzed reactions are also prominent in quinoline synthesis. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of an aryl aldehyde, an aniline (such as 4-iodoaniline), and acrylic acid can lead to the formation of 2-substituted quinolines. This method is attractive due to its high functional group tolerance and the use of aerobic reaction conditions.

Cobalt-catalyzed C-H activation and cyclization of anilines with alkynes represents another powerful strategy. In this approach, a readily available aniline, such as 4-iodoaniline, could be reacted with a suitable alkyne to construct the quinoline ring. A key advantage of some of these methods is the use of common solvents like DMSO, which can also act as a C1 building block.

The following table provides an overview of representative transition metal-catalyzed reactions applicable to the synthesis of functionalized quinolines.

| Catalyst | Reaction Type | Substrates (Conceptual for this compound) | Key Advantages |

| Palladium(II) | C-H activation/cyclization | 4-Iodobenzamidine, terminal alkyne with formyl precursor | High yield, directed C-H activation. |

| Copper(I) or (II) | Decarboxylative cascade cyclization | 4-Iodoaniline, aryl aldehyde, acrylic acid derivative | High functional group tolerance, aerobic conditions. |

| Cobalt(III) | C-H activation/cyclization | 4-Iodoaniline, alkyne with formyl precursor | Use of inexpensive and readily available starting materials. |

These catalytic methods offer significant advantages in terms of efficiency, selectivity, and the ability to construct complex quinoline scaffolds under relatively mild conditions.

Metal-Free Catalysis in Quinoline Ring Construction

In recent years, there has been a growing interest in the development of metal-free catalytic systems for organic synthesis, driven by the desire to reduce costs, toxicity, and environmental impact associated with transition metal catalysts. These approaches often utilize organocatalysts or simple inorganic reagents to promote the desired transformations.

For the construction of the quinoline ring, several metal-free catalytic methods have been reported. A notable example is the use of iodine as a catalyst or mediator in oxidative annulation reactions. An environmentally benign synthesis of multi-substituted quinolines has been developed using a solvent-free mechanochemical process mediated by iodine. This method is particularly interesting for the synthesis of this compound as the iodine mediator can potentially be incorporated into the final product.

Another metal-free approach involves the use of tert-butyl nitrite (t-BuONO) to mediate the annulation reaction between substituted amino-N-phenyl azoles and alkynes. This reaction proceeds through a radical mechanism and offers a broad substrate scope with high yields.

Furthermore, simple and additive-free reactions have been developed, such as the reaction of 2-vinylanilines with benzyl halides, which is catalyzed by the in situ released HBr. While this specific example leads to 2-arylquinolines, the underlying principle of in situ acid catalysis could be adapted for other quinoline syntheses.

The table below highlights some metal-free catalytic strategies for quinoline synthesis.

| Catalyst/Mediator | Reaction Type | Substrates (Conceptual for this compound) | Key Advantages |

| Iodine | Oxidative annulation | Substituted aniline, alkyne | Environmentally benign, potential for iodine incorporation. |

| tert-Butyl nitrite | Annulation via radical mechanism | Amino-N-phenyl azole derivative, alkyne | Metal-free, high yields. |

| In situ generated HBr | Cyclization | 2-Vinyl-4-iodoaniline, suitable halide | Additive-free, simple work-up. |

These metal-free approaches provide sustainable and cost-effective alternatives to traditional metal-catalyzed methods for the synthesis of functionalized quinolines.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. These principles focus on aspects such as atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste.

In the context of synthesizing this compound, several strategies can be employed to align with green chemistry principles. The use of multi-component reactions (MCRs), as discussed in section 2.3.4, is inherently green as it maximizes atom economy by incorporating multiple starting materials into the final product in a single step.

The development of solvent-free reaction conditions, such as mechanochemical synthesis, is another key aspect of green chemistry. An iodine-mediated synthesis of quinolines under solvent-free conditions has been reported, which is not only environmentally friendly but also operationally simple.

Furthermore, the use of water as a solvent and the development of catalytic systems that can operate under aerobic conditions contribute to the greenness of a synthetic process. For instance, a facile and green chemical approach has been developed for the construction of functionalized quinolinones using an inexpensive catalyst and oxidant in an aqueous medium.

The following table summarizes how green chemistry principles can be applied to the synthesis of functionalized quinolines.

| Green Chemistry Principle | Application in Quinoline Synthesis | Example |

| Atom Economy | Multi-component reactions (MCRs) | Povarov, Doebner-von Miller reactions. |

| Safer Solvents | Use of water or solvent-free conditions | Aqueous phase synthesis of quinolinones, mechanochemical synthesis. |

| Energy Efficiency | Microwave-assisted synthesis | Can significantly reduce reaction times. |

| Use of Renewable Feedstocks | Not extensively reported for this specific target | An area for future development. |

| Catalysis | Use of efficient and recyclable catalysts | Transition metal and metal-free catalysts. |

By incorporating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Environmentally Benign Solvent Systems

The principles of green chemistry are increasingly influencing the synthesis of quinoline derivatives, aiming to minimize or eliminate the use of hazardous solvents. ijirt.org Solvent-free reactions and the use of environmentally benign solvents like water, glycerol, or ionic liquids represent a significant advancement in this area. ijpsjournal.compnu.ac.ir

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. These reactions are often facilitated by heterogeneous catalysts or by physical methods like grinding. For the synthesis of quinolines, various catalysts have been shown to be effective under solvent-free conditions. For instance, a one-step heterogeneous catalytic cyclization using Hβ zeolite has been employed to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. Another approach utilizes a magnetite nanoparticle-supported acidic ionic liquid, which allows for easy catalyst separation with an external magnet and reusability for up to six cycles. tandfonline.com Lewis acids such as tin(II) chloride dihydrate (SnCl2·2H2O) and bismuth(III) chloride (BiCl3) have also been successfully used to promote the Friedländer synthesis of quinolines at room temperature or with thermal heating, respectively, without the need for a solvent. oup.comeurekaselect.com These methods are advantageous due to their simplicity, short reaction times, and often excellent yields. oup.com

Environmentally Benign Solvent Systems: When a solvent is necessary, green alternatives are preferred. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. tandfonline.com Iron(III) chloride hexahydrate (FeCl3·6H2O) has been used as an inexpensive and eco-friendly catalyst for quinoline synthesis in water, demonstrating high yields and the potential for catalyst reuse. tandfonline.com Glycerol, a biodegradable and non-toxic liquid derived from renewable resources, is another excellent green solvent. pnu.ac.ir Its high boiling point and negligible vapor pressure make it a safe medium for reactions. The synthesis of quinolines has been achieved in glycerol using niobium(V) chloride (NbCl5) as a catalyst, resulting in high yields and short reaction times. pnu.ac.ir

| Methodology | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Hβ zeolite | Heterogeneous catalysis, simple procedure. | |

| Solvent-Free | Magnetite nanoparticle-supported ionic liquid | Facile catalyst separation and reusability. | tandfonline.com |

| Solvent-Free | SnCl2·2H2O | Room temperature conditions, simple workup. | oup.com |

| Benign Solvent (Water) | FeCl3·6H2O | Inexpensive, eco-friendly, catalyst is reusable. | tandfonline.com |

| Benign Solvent (Glycerol) | NbCl5 | Non-toxic, biodegradable solvent, high yields. | pnu.ac.ir |

Energy-Efficient Methodologies: Microwave and Ultrasound-Assisted Synthesis

To reduce energy consumption and accelerate reaction rates, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis. ijpsjournal.com These techniques offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often improved product purity. nih.govmdpi.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through dielectric heating. ijpsjournal.com This rapid and uniform heating can dramatically reduce reaction times from hours to minutes. nih.govmdpi.com For quinoline synthesis, microwave-assisted protocols have been developed for various reaction types. For example, the synthesis of quinoline-fused 1,4-benzodiazepines under microwave irradiation at 80°C resulted in excellent yields (92–97%) in just 5 minutes, compared to significantly lower yields (62–65%) with conventional heating. nih.gov The combination of microwave irradiation with green chemistry principles, such as using solid acid catalysts or solvent-free conditions, provides an even more sustainable approach to synthesizing substituted quinolines. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. ijirt.orgksu.edu.sa Ultrasound has been successfully applied to the synthesis of various quinoline derivatives. A one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate using SnCl2·2H2O as a precatalyst in water under ultrasound irradiation produced 2-substituted quinolines in good yields. nih.govresearchgate.net Similarly, a catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones was achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines under ultrasonic conditions. nih.gov These methods are valued for their operational simplicity, mild reaction conditions, and efficiency. mdpi.com

| Technique | Typical Reaction Time | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Minutes | Rapid heating, increased reaction rates, higher yields. | Synthesis of quinoline-fused 1,4-benzodiazepines. | nih.gov |

| Ultrasound Irradiation | Minutes to Hours | Enhanced mass transfer, mild conditions, often catalyst-free. | Synthesis of 2-substituted quinolines in water. | nih.govresearchgate.net |

Continuous Flow Synthesis for Enhanced Productivity and Safety

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and straightforward scalability. beilstein-journals.orgucd.ie

Microreactor Technologies for Quinoline Synthesis

Microreactors are small-scale continuous flow devices with internal dimensions in the sub-millimeter range. krishisanskriti.org Their high surface-to-volume ratio allows for extremely efficient heat exchange and rapid mixing, enabling precise temperature control and the safe execution of highly exothermic reactions. beilstein-journals.org This technology has been applied to the synthesis of fine chemicals and pharmaceuticals, including heterocyclic compounds like quinolines. krishisanskriti.org

The use of microreactors can significantly improve productivity and solve issues like poor mass transfer often encountered in batch reactors. researchgate.net For instance, a direct, one-step method for the synthesis of C2-chlorinated quinoline derivatives was developed using a microreactor system, which drastically shortened reaction time and improved efficiency compared to conventional batch methods. researchgate.net The design of the microreactor can be tailored for specific reactions; for example, reactors made of stainless steel have been developed for syntheses requiring high chemical, mechanical, and thermal stability. anton-paar.com By linking multiple microreactors in sequence, multi-step syntheses can be "telescoped" into a single, uninterrupted process, and production can be easily scaled up by operating the system for longer periods or by running multiple reactors in parallel. anton-paar.comresearchgate.net

Photochemical Flow Processes for Quinoline Derivatization

Integrating photochemistry with continuous flow technology provides a powerful and efficient platform for synthesizing and derivatizing complex molecules. researchgate.net Photochemical reactions in flow are particularly advantageous because the narrow channels of the reactor ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues common in large-scale batch photoreactors. ucd.ie

A continuous photochemical process for synthesizing a range of quinoline products via an alkene isomerization and cyclocondensation cascade has been demonstrated. ucd.ieresearchgate.netvapourtec.com In this process, irradiation of amino-enone substrates with a high-power LED lamp (e.g., at 365 nm) in a flow reactor efficiently produces the quinoline scaffold. researchgate.net This method was found to be significantly more productive and efficient than using a traditional medium-pressure mercury lamp in batch mode, with throughputs greater than one gram per hour being achieved. ucd.ievapourtec.com The high purity of the product exiting the photoreactor allows for direct "telescoping" with subsequent reactions. For example, the quinoline solution can be passed directly into a flow hydrogenation system to produce tetrahydroquinolines, demonstrating a streamlined, multi-step synthesis. ucd.ievapourtec.com This approach has also been used to safely generate 3-cyanoquinolines from azide precursors within minutes, a process that can be hazardous in batch. acs.org

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted quinolines like this compound. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity concerns the control of the position at which a reaction occurs.

In classical quinoline syntheses, such as the Friedländer condensation, regioselectivity becomes a significant issue when unsymmetrical ketones are used as starting materials, as condensation can occur at two different α-positions, leading to a mixture of isomeric products. researchgate.netnih.gov The choice of catalyst (acid or base), solvent, and reaction temperature can influence the regiochemical outcome. nih.gov

For the specific synthesis of this compound, precise regiochemical control is required to direct the iodine atom to the C6 position of the quinoline ring and the carbaldehyde group to the C2 position. This is typically achieved by selecting appropriately substituted precursors. For instance, the Doebner synthesis, which uses substituted anilines, aldehydes, and pyruvic acid, can be employed. nih.gov To obtain the 6-iodo substitution, a 4-iodoaniline would be a logical starting material. The carbaldehyde at the C2 position would arise from the other components and subsequent transformations.

Modern synthetic methods offer improved control over selectivity. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective functionalization of the quinoline core. mdpi.com Different metal catalysts can direct functional groups to specific positions (C2, C3, C4, C5, or C8) with high precision, often guided by directing groups on the substrate. mdpi.com Similarly, photochemical methods can offer unique selectivity. A visible light-mediated process for the C-H hydroxyalkylation of quinolines, for example, proceeds via a radical pathway that diverges from classical Minisci-type reactions, offering a different pattern of reactivity and functionalization. nih.gov The synthesis of 6-iodo-substituted carboxy-quinolines has been achieved using a one-pot, three-component method with iodo-aniline, pyruvic acid, and various aldehydes, demonstrating that complex substitutions can be constructed with controlled regiochemistry. nih.gov

Chemical Transformations and Reactivity of 6 Iodoquinoline 2 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety at C-2

The aldehyde group at the C-2 position is a versatile functional handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For 6-iodoquinoline-2-carbaldehyde, this provides a pathway to α,β-unsaturated compounds. The active hydrogen component can be, for example, diethyl malonate or malonic acid. wikipedia.org The use of pyridine (B92270) as a solvent, particularly with malonic acid, can facilitate subsequent decarboxylation in what is known as the Doebner modification. organic-chemistry.org

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield a conjugated enone. wikipedia.orgkhanacademy.org this compound can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. wikipedia.org Since this compound has no α-hydrogens, it cannot self-condense, making it an excellent substrate for crossed reactions where it exclusively serves as the electrophile. wikipedia.org

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgnih.gov The reaction employs a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org The reaction of this compound with a Wittig reagent, such as one generated from an alkyltriphenylphosphonium salt, would yield a 6-iodo-2-alkenylquinoline. The stereochemical outcome (E or Z alkene) depends on the nature of the ylide used; stabilized ylides generally favor the E-alkene, while non-stabilized ylides typically yield the Z-alkene. organic-chemistry.org

| Reaction Type | Reagents | Expected Product |

| Knoevenagel | Active methylene (B1212753) compound (e.g., Malononitrile), Base (e.g., Piperidine) | (E/Z)-2-(6-iodoquinolin-2-yl)methylene-malononitrile |

| Aldol | Ketone (e.g., Acetone), Base (e.g., NaOH) | 4-(6-iodoquinolin-2-yl)but-3-en-2-one |

| Wittig | Phosphonium ylide (e.g., Ph₃P=CH₂) | 6-iodo-2-vinylquinoline |

The aldehyde functionality readily undergoes condensation with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazines.

Oxime Formation: The reaction of an aldehyde with hydroxylamine produces an oxime. wikipedia.org This reaction is typically performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. mdpi.com The resulting this compound oxime can exist as two geometric isomers (syn and anti). wikipedia.org

Hydrazone Formation: Aldehydes react with hydrazines to form hydrazones. This reaction is synthetically valuable for creating derivatives and as intermediates in further transformations. For instance, quinoline-2-carbaldehyde has been shown to react with various phenylhydrazine (B124118) derivatives in ethanol (B145695) to produce a series of quinoline-2-carboxaldehyde hydrazones. researchgate.net This general procedure is directly applicable to the 6-iodo analogue.

| Nucleophile | Reagent Example | Product Type |

| Hydroxylamine | NH₂OH·HCl, Base | Oxime |

| Hydrazine | H₂NNH₂ | Hydrazone |

| Substituted Hydrazine | Phenylhydrazine | N-Phenylhydrazone |

Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium dichromate(VI) in acidic solution or milder reagents like Oxone. libretexts.orgorganic-chemistry.org This reaction would convert this compound into 6-iodoquinoline-2-carboxylic acid. The oxidation is often carried out under conditions that ensure the reaction proceeds fully from the aldehyde to the carboxylic acid. libretexts.org

Reduction: The aldehyde can be reduced to a primary alcohol. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride (H⁻) which attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com The reaction of this compound with NaBH₄ in a protic solvent like ethanol or with LiAlH₄ in an aprotic solvent like diethyl ether followed by an aqueous workup would yield (6-iodoquinolin-2-yl)methanol. chemguide.co.uk

Nucleophilic Additions and Condensation Reactions

Reactivity of the Aryl Iodide Moiety at C-6

The carbon-iodine bond at the C-6 position is the primary site for reactivity on the quinoline (B57606) ring, particularly for metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in these transformations due to the relatively weak C-I bond.

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wiley.com The aryl iodide at the C-6 position of this compound is an ideal substrate for such reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions typically employ a palladium or other transition metal catalyst. nih.govresearchgate.net A key advantage is that these reactions can often be performed selectively, leaving the aldehyde group at C-2 intact.

Illustrative Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, resulting in an alkynylated quinoline.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Arylquinoline-2-carbaldehyde |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynylquinoline-2-carbaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 6-Alkenylquinoline-2-carbaldehyde |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-(Arylamino)quinoline-2-carbaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Iodinated Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. The quinoline ring itself is electron-deficient, which can facilitate nucleophilic attack. The aldehyde group at the C2 position is a moderate electron-withdrawing group, which would further activate the quinoline ring towards nucleophilic attack.

However, the iodine at the C6 position is not in a position that is strongly activated by the aldehyde at C2 or the ring nitrogen. Therefore, SNAr reactions at the C6 position of this compound would likely require harsh conditions or very strong nucleophiles. The reactivity could be enhanced by the introduction of additional electron-withdrawing groups on the quinoline ring.

Directed Metalation and Functionalization of the Quinoline Ring

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In the case of quinoline derivatives, the nitrogen atom can act as a directing group. For quinoline itself, metalation typically occurs at the C2 or C8 position.

In this compound, the aldehyde group at C2 presents a challenge for direct metalation using organolithium reagents due to its electrophilicity. Protection of the aldehyde, for example as an acetal, would be necessary before attempting a DoM strategy. Following protection, the quinoline nitrogen could direct metalation to the C8 position. Alternatively, the iodine at C6 could be used in a halogen-metal exchange reaction, providing a route to a 6-lithiated quinoline-2-carbaldehyde (with a protected aldehyde), which could then be reacted with various electrophiles.

More advanced methods using TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide) have been shown to allow for the regioselective magnesiation of various positions on the quinoline ring, even in the presence of sensitive functional groups. acs.org

Tandem and Cascade Reactions Involving Both Functional Groups

The presence of both an aldehyde and an iodo group on the same quinoline scaffold opens up possibilities for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a Sonogashira coupling at the C6 position could be followed by an intramolecular cyclization involving the aldehyde at C2 and the newly introduced alkynyl substituent. Such a sequence could provide rapid access to complex fused heterocyclic systems.

Stereochemical Considerations in Reactions of this compound

Direct research specifically detailing the stereochemical considerations in reactions involving this compound is limited in publicly available scientific literature. However, by examining studies on analogous compounds, particularly quinoline-2-carbaldehyde and its derivatives, we can infer the principles that would govern the stereochemical outcomes of reactions at the aldehyde functional group. The presence of the planar, aromatic quinoline ring system provides a distinct steric and electronic environment that can be exploited to achieve stereocontrol through the use of chiral catalysts and reagents.

The aldehyde group of this compound is a prochiral center, meaning that nucleophilic addition to the carbonyl can generate a new stereocenter. The stereochemical course of such reactions—that is, which enantiomer or diastereomer is preferentially formed—is determined by the facial selectivity of the nucleophilic attack. In the absence of any chiral influence, the attack is equally likely from either face of the aldehyde, resulting in a racemic mixture. However, the introduction of chirality, either in the nucleophile, the catalyst, or through a chiral auxiliary, can direct the attack to one face, leading to an excess of one stereoisomer.

A key strategy for achieving stereocontrol in reactions of heterocyclic aldehydes like quinoline-2-carbaldehyde involves asymmetric catalysis. This is often accomplished by employing chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the reactants. While specific examples for the 6-iodo substituted derivative are not readily found, the broader class of quinoline-2-carbaldehydes has been utilized in the synthesis of chiral ligands for asymmetric catalysis.

For instance, chiral N,N,P-tridentate Schiff base ligands have been synthesized through the condensation of quinoline-2-carbaldehyde with chiral amino phosphines. These ligands, in turn, can be used to create chiral metal complexes that catalyze various asymmetric transformations. The inherent chirality of the ligand is transferred to the catalytic cycle, influencing the stereochemical outcome of the reaction.

To illustrate this principle, consider the asymmetric 1,4-addition of diethylzinc (B1219324) to an enone, a well-studied benchmark reaction for testing the efficacy of chiral ligands. While not a direct reaction of this compound, the use of a chiral ligand derived from its parent compound, quinoline-2-carbaldehyde, demonstrates how the quinoline scaffold can be integral to inducing stereoselectivity. The specific enantiomeric excess (e.e.) achieved in such a reaction is a direct measure of the stereochemical control exerted by the chiral catalyst.

Below is a table detailing the synthesis of a chiral ligand from a quinoline-2-carbaldehyde precursor and its application in a representative asymmetric reaction. This serves as an illustrative example of the type of stereochemical control that could potentially be achieved in reactions involving this compound with appropriate chiral catalysts.

| Precursor | Chiral Amine | Resulting Chiral Ligand | Model Asymmetric Reaction | Enantiomeric Excess (e.e.) |

| Quinoline-2-carbaldehyde | Chiral Amino Phosphine | Chiral N,N,P-tridentate Schiff base | 1,4-addition of diethylzinc to an enone | Up to 90% |

This data is illustrative and based on reactions with analogous quinoline-2-carbaldehyde derivatives. Specific results for this compound would require experimental verification.

Advanced Spectroscopic and Computational Characterization of 6 Iodoquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for the structural verification of 6-Iodoquinoline-2-carbaldehyde. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal the connectivity between adjacent protons.

For the parent compound, quinoline-2-carbaldehyde, the assignments have been well-established. rsc.org The introduction of a heavy iodine atom at the C-6 position significantly influences the electronic environment of the carbocyclic ring. This substitution is expected to cause a downfield shift for the carbon atom to which it is attached (C-6) due to the deshielding effect of the iodine atom, while having a more complex effect on the neighboring protons and carbons.

The aldehyde proton (CHO) is typically observed as a singlet in the most downfield region of the ¹H NMR spectrum, usually above 10 ppm. The protons of the quinoline (B57606) ring system appear in the aromatic region (7.5-9.0 ppm). Specifically, H-3 and H-4 of the pyridine (B92270) ring will show an AX doublet system. In the benzene (B151609) portion of the quinoline, H-5 and H-7 would appear as doublets, and H-8 as a doublet of doublets in the unsubstituted ring. For the 6-iodo derivative, H-5 and H-7 would be expected to appear as singlets or narrow doublets due to the loss of ortho coupling and the presence of smaller meta coupling.

The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms of the this compound framework. The aldehyde carbon is characteristically found in the highly deshielded region around 193 ppm. The C-6 signal would be shifted significantly upfield due to the heavy atom effect of iodine.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is estimated based on known substituent effects on the quinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (CHO) | ~10.2 | s | - |

| H-3 | ~8.4 | d | ~8.5 |

| H-4 | ~8.1 | d | ~8.5 |

| H-5 | ~8.3 | d | ~2.0 |

| H-7 | ~8.0 | dd | ~8.8, 2.0 |

| H-8 | ~7.9 | d | ~8.8 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is estimated based on known substituent effects on the quinoline ring system.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (CHO) | ~193.5 |

| C-2 | ~152.0 |

| C-3 | ~118.0 |

| C-4 | ~137.0 |

| C-4a | ~129.5 |

| C-5 | ~131.0 |

| C-6 | ~95.0 |

| C-7 | ~138.0 |

| C-8 | ~129.0 |

| C-8a | ~147.0 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show a clear cross-peak between the vicinally coupled H-3 and H-4 protons. It would also reveal the coupling between H-7 and H-8, confirming their ortho relationship. A weaker, long-range meta-coupling might be observed between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the direct assignment of the carbon signals for all protonated carbons (C-3, C-4, C-5, C-7, C-8) once the proton signals are known.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). magritek.com HMBC is particularly crucial for assigning quaternary (non-protonated) carbons. For instance, the aldehyde proton (H-1') would show a correlation to C-2, confirming the position of the aldehyde group. H-3 would show correlations to C-2 and C-4a, while H-5 would correlate to C-4a and C-6, helping to place the iodine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. ua.es In the case of this compound, a NOESY experiment could reveal a spatial correlation between the aldehyde proton (H-1') and the H-3 proton, providing information about the preferred conformation of the aldehyde group relative to the quinoline ring.

While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy can provide unique insights into the electronic structure of nitrogen-containing heterocyles like quinolines. nih.gov Due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments are less sensitive and often require ¹⁵N-enriched samples or specialized techniques like HMBC or HSQC optimized for nitrogen. researchgate.net

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. acs.org For the quinoline ring system, the ¹⁵N chemical shift can provide information on:

Hybridization state and electron density at the nitrogen atom.

Effects of substituents on the electronic properties of the heterocyclic ring.

Protonation equilibria and hydrogen bonding interactions involving the nitrogen lone pair.

This technique is a powerful tool for studying the fundamental electronic properties and reactivity of the quinoline nucleus. nih.gov

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to study dynamic processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation.

For this compound, a potential dynamic process is the rotation around the single bond connecting the aldehyde group to the quinoline ring (C2-CHO). If the rotational barrier is sufficiently high, at low temperatures two distinct conformers might be observed, leading to a doubling of specific NMR signals. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. Analyzing the spectra at different temperatures would allow for the calculation of the activation energy (ΔG‡) for this rotational process. While specific DNMR studies on this exact compound are not widely reported, the methodology remains a viable approach for probing its conformational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically to within 5 ppm (parts per million). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov

For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₆INO. The experimentally measured mass of the molecular ion (e.g., [M+H]⁺) would be compared to the theoretically calculated mass. A close match between these two values provides definitive confirmation of the molecular formula.

Table 3: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass | Observed Mass |

| C₁₀H₇INO | [M+H]⁺ | 283.9567 | (Experimentally determined value) |

This technique is indispensable for confirming the identity of newly synthesized compounds and differentiating between isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis (EI-MS, ESI-MS/MS) for Structural Confirmation and Isomer Differentiation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. Different ionization methods provide complementary fragmentation data crucial for unambiguous identification.

Electron Ionization-Mass Spectrometry (EI-MS): As a hard ionization technique, EI-MS imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation patterns. For this compound, the molecular ion peak (M•+) would be observed, and its fragmentation is expected to follow several key pathways based on the functional groups present.

Loss of Iodine: A prominent fragment would likely arise from the cleavage of the C-I bond, resulting in a [M-I]+ ion. The large iodine atom is a relatively good leaving group.

Loss of Aldehyde Group: Fragmentation of the aldehyde moiety is common. This can occur through the loss of a hydrogen radical to form a stable acylium ion [M-H]+, or the loss of a formyl radical (•CHO) to yield a [M-CHO]+ fragment. libretexts.org

Quinoline Ring Fragmentation: The stable quinoline ring can undergo fragmentation by losing molecules like hydrogen cyanide (HCN), a characteristic fragmentation for many nitrogen-containing heterocyclic aromatic compounds. rsc.org

The combination of these fragmentation pathways creates a unique mass spectrum that can be used to confirm the presence of the iodo, quinoline, and carbaldehyde functionalities.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]+, with minimal initial fragmentation. wikipedia.orgcolostate.edu Subsequent fragmentation is induced in a controlled manner using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This technique is invaluable for structural analysis, particularly for differentiating isomers. nih.gov

For this compound, the [M+H]+ ion is selected and fragmented. The fragmentation behavior of protonated isoquinoline (B145761) alkaloids, a related class of compounds, often involves characteristic neutral losses. nih.govresearchgate.netnih.gov The fragmentation pattern in ESI-MS/MS would differ from EI-MS because it originates from an even-electron ion. Potential fragmentation pathways include:

Loss of a neutral iodine-containing species or hydrogen iodide.

Loss of carbon monoxide (CO) from the protonated aldehyde group.

Ring-opening followed by specific neutral losses, which would be highly dependent on the protonation site, with the quinoline nitrogen being the most likely site. nih.gov

Isomer Differentiation: The fragmentation patterns in both EI-MS and ESI-MS/MS are sensitive to the substitution pattern on the quinoline ring. Isomers, such as 5-iodoquinoline-2-carbaldehyde or 6-iodoquinoline-3-carbaldehyde, would exhibit different relative abundances of fragment ions. This is because the position of the substituent influences the electronic environment, bond stabilities, and the stability of the resulting fragment ions and radical cations. These subtle but measurable differences in the mass spectra allow for the differentiation of structural isomers.

| Ionization Method | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Predicted Neutral Loss | Structural Significance |

|---|---|---|---|---|

| EI-MS | 283 (M•+) | 282 | H• | Loss of aldehyde hydrogen |

| EI-MS | 283 (M•+) | 254 | CHO• | Loss of formyl radical |

| EI-MS | 283 (M•+) | 156 | I• | Loss of iodine radical |

| ESI-MS/MS | 284 ([M+H]+) | 256 | CO | Loss of carbon monoxide |

| ESI-MS/MS | 284 ([M+H]+) | 157 | HI | Loss of hydrogen iodide |

Ion-Mobility Spectrometry/Mass Spectrometry (IMS/MS) for Gas-Phase Structure

Ion-Mobility Spectrometry/Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. nih.govwikipedia.org This provides an additional dimension of separation and characterization, offering insights into the three-dimensional structure of ions. chemrxiv.org

In an IMS-MS experiment, ions are guided through a drift tube filled with an inert buffer gas under the influence of a weak electric field. nih.gov Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus travel slower than compact ions of the same m/z. This difference in drift time allows for their separation. The measured drift time can be converted to a rotationally averaged collision cross-section (CCS), a physicochemical parameter that reflects the ion's shape.

For this compound, IMS-MS can provide critical structural information:

Conformational Analysis: The orientation of the aldehyde group relative to the quinoline ring can be investigated. Different conformers (e.g., planar vs. non-planar) would present different shapes and therefore have distinct CCS values. These experimental CCS values can be compared with theoretical CCS values calculated from computational models (e.g., DFT) to confirm the lowest energy gas-phase structure.

Vibrational Spectroscopy (IR, Raman)

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its constituent parts.

Quinoline Ring Vibrations: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.netirphouse.com The C=C and C=N ring stretching vibrations produce a series of characteristic bands in the 1625-1430 cm⁻¹ region. scialert.net

Aldehyde Group Vibrations: The aldehyde group gives rise to two highly characteristic peaks. The C=O stretching vibration is a strong, prominent band in the IR spectrum, typically appearing around 1700-1680 cm⁻¹. The aldehyde C-H stretching vibration is also distinctive, usually seen as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. mdpi.com

Carbon-Iodine Vibration: The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

The combination of these individual vibrational modes, particularly in the 1400-600 cm⁻¹ "fingerprint region," creates a unique spectral pattern. This molecular fingerprint is highly specific to the compound's exact structure, including the substitution pattern, making vibrational spectroscopy a powerful tool for identification and quality control.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aldehyde | 2860 - 2840 and 2760 - 2740 | Weak |

| C=O Stretch | Aldehyde | 1700 - 1680 | Strong |

| C=C / C=N Stretch | Quinoline Ring | 1625 - 1430 | Medium-Strong |

| C-H In-plane Bend | Quinoline/Aldehyde | 1400 - 1000 | Medium |

| C-I Stretch | Iodo-substituent | 600 - 500 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed molecular structure can be obtained.

This technique would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-I, C=O, C-N) and angles, confirming the molecular geometry.

Conformation: The planarity of the quinoline ring and the dihedral angle between the ring and the aldehyde substituent would be determined. This confirms the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The crystal packing arrangement reveals non-covalent interactions between adjacent molecules, such as π-π stacking of the quinoline rings, C-H···O hydrogen bonds involving the aldehyde oxygen, or potential halogen bonding involving the iodine atom. These interactions are crucial for understanding the solid-state properties of the material.

While a specific crystal structure for this compound may not be publicly available, analysis of related structures like 8-hydroxy-julolidine-9-carbaldehyde demonstrates the high level of detail that can be achieved. nih.gov

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Specific symmetry elements | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), β (°) | a=8.5, b=10.2, c=12.1, β=95.5° |

| Bond Length (C=O) | Length of the aldehyde carbonyl bond | ~1.21 Å |

| Bond Length (C-I) | Length of the carbon-iodine bond | ~2.10 Å |

| Dihedral Angle | Twist of aldehyde group vs. ring | ~5-15° |

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques, providing deep insights into the electronic properties and reactivity of molecules. nih.gov

DFT calculations are routinely used to model the properties of quinoline derivatives with high accuracy. nih.govnih.govrsc.org For this compound, DFT can be used to predict a wide range of molecular characteristics.

Geometric Optimization: DFT can calculate the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov

Electronic Structure Analysis: The energies and spatial distributions of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Reactivity Prediction: A Molecular Electrostatic Potential (MEP) map can be generated. The MEP map visualizes the electron density around the molecule, highlighting electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show a negative potential around the aldehyde oxygen and quinoline nitrogen, identifying them as sites for electrophilic attack or hydrogen bonding.

Spectroscopic Prediction: DFT is widely used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govnih.gov Comparing these calculated spectra with experimental results is a standard method for confirming spectral assignments and validating the proposed molecular structure.

| Property | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity | 3.0 to 4.5 Debye |

| Calculated ν(C=O) | Predicted carbonyl stretching frequency | ~1710 cm⁻¹ (unscaled) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable to understand its potential interactions.

MD simulations can provide insights into how a molecule like this compound might behave in a biological system, for instance, by simulating its interaction with a protein's active site. These simulations calculate the forces between atoms and use them to simulate the dynamic evolution of the system. This can reveal information about the stability of a potential drug-receptor complex, the conformational changes that occur upon binding, and the key intermolecular interactions that govern this process. For quinoline derivatives in general, MD simulations have been employed to assess the stability of their binding poses within biological targets, such as enzymes, helping to rationalize their inhibitory activities.

Predictive Modeling of Spectroscopic Parameters

Predictive modeling of spectroscopic parameters through computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in chemical research. These methods allow for the calculation of various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.

For compounds structurally related to this compound, such as other quinoline-carbaldehydes and their derivatives, DFT calculations have been successfully used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Vibrational Spectroscopy: Computational models can predict the infrared and Raman spectra of molecules. For instance, in studies of similar quinoline derivatives, DFT calculations have helped in the assignment of complex vibrational bands observed in experimental spectra. The calculated frequencies and intensities often show good agreement with experimental data, providing a deeper understanding of the vibrational modes of the molecule.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are valuable for confirming the structure of newly synthesized compounds. By comparing the calculated shifts with the experimental data, researchers can confidently assign the signals in the NMR spectrum to specific atoms within the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. These calculations can help to understand the nature of electronic transitions, such as n→π* and π→π* transitions, which are responsible for the absorption of UV-visible light.

Research Applications and Future Directions for 6 Iodoquinoline 2 Carbaldehyde Chemistry

6-Iodoquinoline-2-carbaldehyde as a Versatile Synthetic Building Block

The inherent reactivity of its functional groups makes this compound a powerful tool in synthetic organic chemistry, enabling the construction of intricate molecular scaffolds.

This compound serves as a key starting material for the synthesis of complex polycyclic and fused heterocyclic systems. The aldehyde functionality provides a reactive site for condensation and cyclization reactions, while the iodo group is amenable to a variety of cross-coupling reactions, enabling the annulation of additional rings onto the quinoline (B57606) core.

A notable example of the synthetic utility of a related iodoquinoline carbaldehyde is the construction of fused indolizine (B1195054) scaffolds. In a similar fashion, this compound can be envisioned to undergo Sonogashira coupling with terminal alkynes to introduce an alkynyl substituent. This intermediate can then be further elaborated through cyclization reactions to generate novel polycyclic aromatic systems. The general strategy often involves the initial transformation of the carbaldehyde group, followed by a palladium-catalyzed cross-coupling reaction at the C6-iodo position to build molecular complexity.

Quinoline derivatives, in general, are recognized as important scaffolds in the synthesis of heterocyclic compounds. The presence of both an aldehyde and an iodo group on the same quinoline backbone, as in this compound, offers multiple pathways to construct fused systems, such as pyrroloquinolines, thienoquinolines, and other complex heterocyclic frameworks of interest in medicinal chemistry and materials science.

The concept of scaffold diversity is central to the exploration of new chemical space in drug discovery and materials science. nih.gov this compound is an excellent starting point for generating diverse molecular scaffolds due to its two distinct and reactive functional handles.

The aldehyde group can be transformed into a wide array of other functionalities, such as alcohols, carboxylic acids, imines, and oximes. Each of these new functional groups can then be used in subsequent reactions to build different molecular architectures. For instance, reductive amination of the aldehyde can introduce a variety of substituted aminomethyl groups, which can then be cyclized to form nitrogen-containing heterocycles.

Simultaneously, the iodo group at the 6-position can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex molecular fragments. The combination of transformations at both the aldehyde and the iodo positions allows for the generation of a vast library of compounds with diverse and complex scaffolds from a single, readily accessible starting material.

Applications in Materials Science

The electronic and structural features of the this compound core make it an attractive building block for the development of novel functional materials with tailored optical, electronic, and coordination properties.

The quinoline ring system is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and dyes. rsc.orgnih.gov The photophysical properties of these molecules can be finely tuned by the introduction of various substituents. The this compound scaffold offers several avenues for the development of novel fluorescent materials.

The electron-withdrawing nature of the carbaldehyde group and the heavy atom effect of the iodine substituent can influence the fluorescence quantum yield and the excited-state lifetimes of the quinoline core. For instance, the enzymatic conversion of 6-nitroquinoline (B147349) has been shown to yield a highly fluorescent helicene derivative, highlighting the potential of 6-substituted quinolines in the design of "turn-on" fluorescent probes. nih.gov

Furthermore, the aldehyde group provides a convenient handle for conjugating the quinoline fluorophore to other molecules, such as biomolecules or other chromophores, to create targeted fluorescent probes or Förster Resonance Energy Transfer (FRET) pairs. The iodo group can be used to introduce further diversity, allowing for the systematic tuning of the absorption and emission properties of the resulting dyes.

Conjugated organic materials and polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). sigmaaldrich.comrsc.orgnih.gov The synthesis of these materials often relies on the use of functionalized aromatic building blocks that can be linked together to form extended π-conjugated systems.

This compound possesses two key functionalities that make it a promising monomer for the synthesis of conjugated polymers. The iodo group can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are standard methods for polymerizing aromatic monomers. The aldehyde group can be utilized in condensation polymerizations, for example, through Knoevenagel or Wittig-type reactions, to introduce vinylene or other conjugated linkages into the polymer backbone.

The incorporation of the quinoline moiety into a conjugated polymer backbone is expected to impart desirable electronic and photophysical properties. Polyquinolines have been synthesized and shown to possess high thermal stability and interesting photoluminescence behaviors. researchgate.net The presence of the nitrogen atom in the quinoline ring can also influence the polymer's electron affinity and charge transport characteristics.

The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group in this compound can act as a bidentate chelating ligand for a variety of metal ions. nih.govoncologyradiotherapy.comcore.ac.uk The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties. The iodo substituent at the 6-position can also influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. Furthermore, the iodo group can serve as a handle for post-synthetic modification of the metal complex.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. nih.govnih.govuws.ac.uk The tunability of their pore size, shape, and chemical functionality makes them promising materials for applications in gas storage, separation, and catalysis. To be used as a linker in MOF synthesis, an organic molecule typically needs to possess at least two coordinating groups. While this compound itself is a monodentate or bidentate ligand, it can be chemically modified to incorporate additional coordinating functionalities. For example, the aldehyde group could be converted to a carboxylic acid or a hydroxamic acid, or the iodo group could be replaced with a carboxylate or a nitrogen-containing heterocycle via cross-coupling reactions. Such derivatization would transform this compound into a multitopic linker suitable for the construction of novel MOFs with potentially interesting properties arising from the incorporated quinoline unit.

Innovations in Sustainable Synthesis

The development of sustainable synthetic methods for highly functionalized molecules like this compound is a focal point of contemporary chemical research. These efforts are centered on improving reaction efficiency, reducing environmental impact, and enhancing safety.

Advancements in Green Reaction Conditions and Catalysis

The synthesis of quinoline derivatives is increasingly benefiting from green chemistry principles, which can be extrapolated to the production of this compound. researchgate.net Traditional methods for quinoline synthesis often require harsh conditions and hazardous reagents. researchgate.net Modern approaches, however, utilize more environmentally benign techniques such as microwave-assisted and ultrasound-assisted synthesis. tandfonline.com These methods can lead to significantly reduced reaction times and increased yields. rsc.org

The use of greener solvents, particularly water and ethanol (B145695), is a key aspect of sustainable synthesis. researchgate.net For instance, the Vilsmeier-Haack reaction, a common method for synthesizing 2-chloroquinoline-3-carbaldehydes, can be performed under greener conditions. chemijournal.com Furthermore, solvent-free reaction conditions are being explored to minimize waste. tandfonline.com

Catalysis plays a pivotal role in the development of sustainable synthetic routes. There is a growing interest in using reusable and eco-friendly catalysts. researchgate.net Nanocatalyzed protocols, for example, offer advantages such as high efficiency and easy catalyst recovery. nih.gov For the synthesis of functionalized quinolines, various nanocatalysts have been employed, demonstrating high yields and atom economy. nih.gov Additionally, metal-free catalytic systems are being investigated to avoid the environmental and economic issues associated with transition metals. mdpi.com Iron-catalyzed C-H activation, for instance, presents a sustainable method for the functionalization of quinoline-N-oxides, with water as the only byproduct. rsc.org

The table below summarizes various green catalytic approaches applicable to quinoline synthesis.

| Catalytic Approach | Key Features | Potential Application for this compound |